

Spectroscopic Profile of Triisononanoïn: A Technical Guide

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Compound of Interest

Compound Name: *Triisononanoïn*

Cat. No.: *B1632803*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Triisononanoïn**, a triester of glycerin and isononanoïc acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Introduction

Triisononanoïn, with the chemical formula $C_{30}H_{56}O_6$ and a molecular weight of 512.8 g/mol, is systematically named propane-1,2,3-triyl tris(3,5,5-trimethylhexanoate). It is a branched-chain triglyceride valued for its properties as a skin-conditioning agent and viscosity controller in various formulations. Accurate spectroscopic analysis is paramount for ensuring its purity, stability, and performance in final products.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Triisononanoïn**. This data has been compiled and predicted based on the analysis of its constituent parts: the glycerol backbone and the 3,5,5-trimethylhexanoyl (isononanoïl) side chains, as well as general spectroscopic principles for triglycerides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR (Proton NMR) Data

Predicted for CDCl_3 at 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~5.25	m	1H	sn-2 CH of glycerol
~4.30	dd	2H	sn-1, sn-3 CH_2 of glycerol (A part of ABX system)
~4.15	dd	2H	sn-1, sn-3 CH_2 of glycerol (B part of ABX system)
~2.20	m	6H	$-\text{C}(=\text{O})-\text{CH}_2-$
~1.95	m	3H	$-\text{CH}(\text{CH}_3)-$
~1.25	m	6H	$-\text{CH}(\text{CH}_3)-\text{CH}_2-$
~0.95	d	9H	$-\text{CH}(\text{CH}_3)-$
~0.88	s	27H	$-\text{C}(\text{CH}_3)_3$

2.1.2. ^{13}C NMR (Carbon NMR) Data

Predicted for CDCl_3 at 100 MHz

Chemical Shift (δ) ppm	Carbon Assignment
~173.0	C=O (Ester carbonyl)
~69.0	sn-2 CH of glycerol
~62.5	sn-1, sn-3 CH ₂ of glycerol
~51.5	-CH(CH ₃)-CH ₂ -
~43.5	-C(=O)-CH ₂ -
~38.0	-CH(CH ₃)-
~30.5	-C(CH ₃) ₃
~29.5	-C(CH ₃) ₃
~25.0	-CH(CH ₃)-

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2955 - 2870	Strong	C-H stretching (asymmetric and symmetric) of CH ₃ and CH ₂ groups
1745	Very Strong	C=O stretching of the ester functional group
1470 - 1450	Medium	C-H bending of CH ₂ and CH ₃ groups
1390 - 1365	Medium	C-H bending of CH ₃ groups (gem-dimethyl split)
1250 - 1150	Strong	C-O stretching of the ester linkage

Mass Spectrometry (MS)

Predicted for Electron Ionization (EI)

m/z	Relative Intensity	Assignment
512.4	Low	$[M]^+$ (Molecular Ion)
355	Medium	$[M - C_9H_{17}O_2]^+$ (Loss of one isononanoyl group)
213	High	$[M - 2(C_9H_{17}O_2)]^+$ (Loss of two isononanoyl groups)
157	High	$[C_9H_{17}O_2]^+$ (Isononanoyl cation)
141	Very High	$[C_9H_{17}O]^+$ (Acylium ion from isononanoic acid)
57	Very High	$[C_4H_9]^+$ (tert-Butyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Accurately weigh 10-20 mg of **Triisononanoic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ($CDCl_3$).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 5.0 s
- Acquisition Time: 1.0 s
- Spectral Width: 240 ppm

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Triisononanoïn**.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid **Triisononanoïn** directly onto the center of the ATR crystal to ensure full coverage.

Acquisition Parameters:

- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum.
- Identify and label the major absorption peaks.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **Triisononanoïn**.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **Triisononanoïn** (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

GC-MS Parameters:

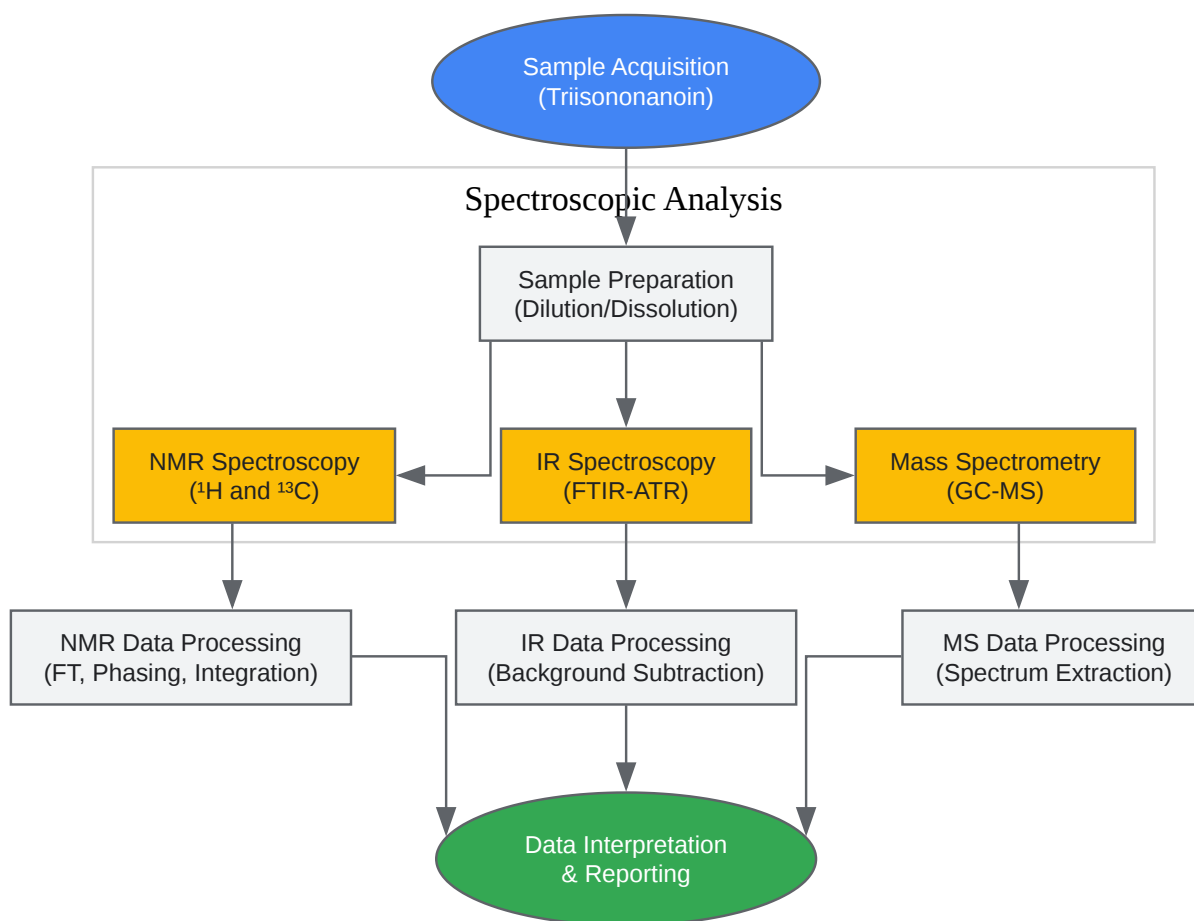
- Injection Volume: 1 μ L
- Injector Temperature: 280 $^{\circ}$ C
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at 150 $^{\circ}$ C, ramp to 320 $^{\circ}$ C at 15 $^{\circ}$ C/min, and hold for 10 minutes.
- Carrier Gas: Helium
- Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40 - 600

Data Processing:

- Identify the peak corresponding to **Triisononanoïn** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Triisononanoïn**.



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General workflow for spectroscopic analysis of **Triisononanoïn**.

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